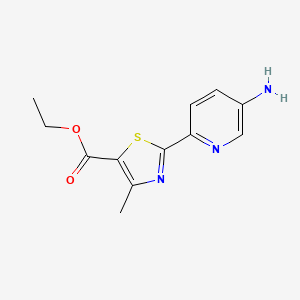

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate

描述

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a 5-amino-2-pyridyl moiety at position 2, and an ethyl ester at position 3. This structure combines aromatic and electron-rich regions, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions, such as those described for analogous thiazole-carboxylates (e.g., Suzuki coupling for aryl substitutions) .

属性

IUPAC Name |

ethyl 2-(5-aminopyridin-2-yl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)9-5-4-8(13)6-14-9/h4-6H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKTOPVBKJGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=NC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.

化学反应分析

Types of Reactions

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, affecting the compound’s electronic structure.

Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its versatility for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学研究应用

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Key Observations :

- Electronic Effects: The 5-amino-2-pyridyl group in the target compound introduces a basic NH₂ group, increasing polarity compared to electron-withdrawing substituents (e.g., Cl, CN) .

- Synthetic Routes: Suzuki coupling is common for aryl/heteroaryl substitutions (e.g., 4-chlorophenyl ), while the amino group may require protective strategies (e.g., Boc protection ).

Physicochemical Properties

- Solubility: The 5-amino-2-pyridyl substituent likely improves aqueous solubility relative to hydrophobic groups (e.g., isobutoxy ). This contrasts with ethyl 2-(4-chlorophenyl) derivatives, where Cl reduces polarity .

- Spectroscopic Data: IR: A CO stretch at ~1711 cm⁻¹ is consistent across analogs . The NH₂ group in the target compound would show absorptions near 3300–3500 cm⁻¹, absent in non-aminated analogs . NMR: The NH₂ protons in the target compound would resonate at δ ~5–6 ppm, distinguishing it from analogs like ethyl 2-(4-chlorophenyl) derivatives, which lack NH₂ signals .

生物活性

Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a pyridine ring, a thiazole ring, and an ester functional group. This unique combination contributes to its diverse reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Notably, it has been utilized in biochemical assays to investigate enzyme interactions and metabolic pathways .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. For instance, compounds derived from thiazole derivatives have shown efficacy against human hepatoma HepG2 cells and other solid tumor lines .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | 2.97 ± 0.39 | |

| T98G (Glioblastoma) | Varies | |

| HT29 (Colon Adenocarcinoma) | Varies |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer cell survival. For example, it has been reported to inhibit HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells, thus inducing multipolar mitotic spindles that lead to cell death .

Case Studies

- High-Throughput Screening : A study utilized high-throughput screening methods to identify this compound as a potent inhibitor of HSET with nanomolar potency . This research underscores the compound's potential in developing targeted cancer therapies.

- Cytotoxicity Assessment : In another study, the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity and anti-metastatic properties, further supporting its role as a promising anticancer agent .

Applications in Research

This compound is not only valuable in medicinal chemistry but also serves as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for various applications in drug development and materials science .

常见问题

Q. What are the common synthetic routes for Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate?

The compound is typically synthesized via:

- Coupling reactions : Ethyl 2-bromoacetoacetate reacts with nitriles to form substituted thiazole carboxylates, followed by hydrolysis and amidation with amines using coupling reagents like HATU or EDC .

- Suzuki-Miyaura cross-coupling : Ethyl 2-iodo-4-methylthiazole-5-carboxylate reacts with aryl boronic acids (e.g., 4-chlorophenylboronic acid) in THF using Pd(PPh₃)₄ as a catalyst under nitrogen, achieving yields up to 70% .

- Acetylation : Ethyl 2-amino-4-methylthiazole-5-carboxylate is refluxed with acetic anhydride to introduce acetyl groups, followed by recrystallization (74% yield) .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

- IR spectroscopy : Confirms carbonyl groups (e.g., ester CO at 1711 cm⁻¹) and absence of NH₂ bands .

- ¹H NMR : Identifies methyl protons (δ 2.62 ppm) and aromatic protons from pyridyl/thiazole moieties .

- Mass spectrometry : Validates molecular weight via ESI-MS or HRMS .

- Elemental analysis : Matches calculated vs. found percentages (e.g., C, H, N) to confirm purity .

Q. How is crystallographic data collected and initially processed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is performed using instruments like the Bruker SMART APEXII CCD. Data collection parameters include MoKα radiation (λ = 0.71073 Å), θ range (2.8–32.9°), and low-temperature settings (100 K) to minimize disorder. Absorption correction is applied via multi-scan methods (e.g., SADABS) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement be resolved?

- SHELX software : SHELXL refines structures using geometric restraints for hydrogen atoms (C–H = 0.93–0.97 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5 Ueq(C)). Disorder in flexible groups (e.g., methyl) is modeled with rotational constraints .

- Validation tools : R-factors (e.g., R₁ < 0.05) and residual electron density maps ensure accuracy. For example, a data-to-parameter ratio >17:1 improves reliability .

Q. What strategies optimize Suzuki coupling reactions for higher yields?

- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ in dry THF under inert atmosphere .

- Reaction time : Extended reflux (48 hours) for complete conversion .

- Statistical validation : Use Student’s t-tests (p < 0.05) to confirm reproducibility across triplicate runs .

Q. How does molecular conformation influence biological activity in related analogs?

- Dihedral angles : Planarity between thiazole and pyridyl rings (e.g., dihedral angle = 4.95°) enhances π-π stacking with target proteins .

- Hydrogen bonding : Intermolecular C–H⋯O interactions (e.g., 2.42 Å) stabilize crystal packing, which correlates with solubility and bioavailability .

Q. What computational methods validate spectroscopic or crystallographic data?

- DFT calculations : Predict IR/NMR spectra and compare with experimental data to confirm functional groups .

- Molecular docking : Models interactions with biological targets (e.g., CDK9 inhibitors) using software like AutoDock, guided by crystallographic coordinates .

Data Contradiction and Resolution

Q. How to address conflicting NMR data for methyl group assignments?

- Variable temperature NMR : Resolves signal splitting caused by rotational barriers .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm methyl group connectivity .

Q. Why do different synthetic routes yield varying purity levels?

- Byproduct analysis : HPLC-MS identifies impurities (e.g., unreacted boronic acids in Suzuki reactions) .

- Recrystallization solvents : Ethanol/chloroform mixtures improve purity to >95% by removing polar byproducts .

Methodological Best Practices

Q. How to design a robust structure-activity relationship (SAR) study?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。